Glycinexylidide

Description

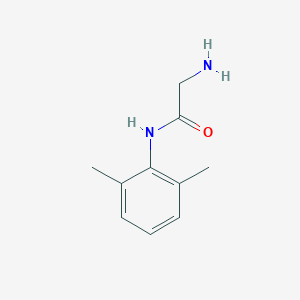

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYVBZOSGGJWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876064 | |

| Record name | ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000637 [mmHg] | |

| Record name | Glycinexylidide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2171 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18865-38-8 | |

| Record name | Glycine xylidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18865-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycinexylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycinexylidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCINEXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2D932W316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Glycinexylidide from 2,6-Dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Glycinexylidide (GX), a primary metabolite of the local anesthetic Lidocaine. The synthesis originates from the readily available starting material, 2,6-dimethylaniline. This document details the core chemical transformations, experimental protocols, and relevant biological context. All quantitative data is presented in structured tables for clarity and comparative analysis. The guide also includes visualizations of the chemical synthesis pathway and the metabolic pathway of Lidocaine to this compound, rendered using the DOT language for Graphviz.

Introduction

This compound, chemically known as 2-amino-N-(2,6-dimethylphenyl)acetamide, is the primary and pharmacologically active metabolite of Lidocaine, formed through oxidative de-ethylation in the liver.[1][2] Understanding its synthesis is crucial for researchers in drug metabolism, toxicology, and the development of related pharmaceutical compounds. The synthesis is a two-step process commencing with the chloroacetylation of 2,6-dimethylaniline to form the intermediate N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is subsequently aminated to yield the final product, this compound.

Chemical Synthesis Pathway

The synthesis of this compound from 2,6-dimethylaniline proceeds through two primary chemical steps:

-

Chloroacetylation: 2,6-Dimethylaniline is reacted with chloroacetyl chloride in the presence of a base to form the intermediate, N-(2,6-dimethylphenyl)chloroacetamide.

-

Amination: The chloro-intermediate undergoes nucleophilic substitution with ammonia to replace the chlorine atom with an amino group, yielding this compound.

Figure 1: Chemical synthesis pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 11.2 | 214 |

| N-(2,6-dimethylphenyl)chloroacetamide | C₁₀H₁₂ClNO | 197.66 | 150-151[3][4] | 316.8[4] |

| This compound | C₁₀H₁₄N₂O | 178.23[2][5] | Not available | Not available |

Table 2: Spectroscopic Data

| Compound | Key Spectroscopic Features |

| N-(2,6-dimethylphenyl)chloroacetamide | ¹H NMR (300 MHz, CDCl₃): δ 2.25 (s, 6H), 4.26 (s, 2H), 7.05-7.15 (m, 3H), 8.0 (br s, 1H). MS (ESI): m/e 198 (M+H)⁺[6] |

| This compound | MS: Predicted fragments at m/z 120, 105, 77. |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide

This procedure is adapted from established methods for the chloroacetylation of anilines.

Materials:

-

2,6-Dimethylaniline (0.1 mol, 12.12 g)

-

Chloroacetyl chloride (0.11 mol, 12.42 g, 8.3 mL)

-

Glacial acetic acid (100 mL)

-

Sodium acetate trihydrate (0.15 mol, 20.4 g)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Cool the solution to 10-15 °C in an ice bath.

-

Slowly add chloroacetyl chloride dropwise from the dropping funnel while maintaining the temperature below 20 °C.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

In a separate beaker, dissolve sodium acetate trihydrate in 150 mL of deionized water.

-

Pour the reaction mixture into the sodium acetate solution with vigorous stirring.

-

A white precipitate of N-(2,6-dimethylphenyl)chloroacetamide will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure N-(2,6-dimethylphenyl)chloroacetamide as white needles.

-

Dry the product in a vacuum oven at 50 °C.

Step 2: Synthesis of this compound

Materials:

-

N-(2,6-dimethylphenyl)chloroacetamide (0.05 mol, 9.88 g)

-

Aqueous ammonia (28-30%, excess)

-

Ethanol

-

Diethyl ether

Procedure:

-

In a high-pressure reaction vessel (autoclave), suspend N-(2,6-dimethylphenyl)chloroacetamide in ethanol.

-

Add a significant excess of concentrated aqueous ammonia to the suspension.

-

Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-6 hours. The pressure inside the vessel will increase.

-

After the reaction period, cool the vessel to room temperature.

-

Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of hot water and treat with activated charcoal to decolorize if necessary.

-

Filter the hot solution and allow it to cool to room temperature, then in an ice bath to induce crystallization of this compound.

-

If crystallization is slow, extraction with a suitable organic solvent like diethyl ether followed by solvent evaporation and recrystallization may be necessary.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Biological Context: Lidocaine Metabolism

This compound is a product of the hepatic metabolism of Lidocaine. This metabolic pathway is crucial for the clearance of the drug and contributes to its overall pharmacological and toxicological profile.

Figure 2: Metabolic pathway of Lidocaine to this compound.

Conclusion

This technical guide outlines the synthetic route to this compound from 2,6-dimethylaniline. The two-step process, involving chloroacetylation followed by amination, provides a clear pathway for the laboratory-scale preparation of this important Lidocaine metabolite. The provided experimental protocols, quantitative data, and pathway visualizations serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development. Further optimization of the amination step may be required to achieve high yields and purity.

References

- 1. Pharmacological activity, metabolism, and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]

- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7 | Chemsrc [chemsrc.com]

- 5. GSRS [precision.fda.gov]

- 6. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

Navigating the Purification and Recrystallization of Glycinexylidide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prospective methods for the purification and recrystallization of Glycinexylidide (GX), an active metabolite of lidocaine.[1][2] While specific, validated protocols for the purification of this compound are not extensively detailed in publicly available literature, this document outlines a comprehensive approach based on established principles of organic chemistry, particularly concerning amino acid amides and aromatic compounds. The methodologies presented herein are designed to serve as a foundational resource for developing robust purification strategies in a laboratory setting.

Understanding this compound and Potential Impurities

This compound, chemically known as 2-amino-N-(2,6-dimethylphenyl)acetamide, is an amino acid amide.[1] Its structure comprises a glycine component linked to a 2,6-dimethylaniline moiety. The purification of GX is crucial to isolate it from unreacted starting materials, byproducts of synthesis, and degradation products. Potential impurities could be analogous to those found in peptide synthesis, including deletion or insertion of amino acid-like fragments or byproducts from inefficient reactions.[3][4]

Core Purification and Recrystallization Workflow

The purification of this compound can be approached through a systematic workflow that involves initial purification to remove bulk impurities, followed by recrystallization to achieve high purity.

Caption: Workflow for this compound Purification and Recrystallization.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the purification and recrystallization of this compound, constructed from general chemical principles.

General Purification via Extraction

This protocol is designed to remove impurities with significantly different solubility and acid-base properties.

-

Dissolution : Dissolve the crude this compound solid in a suitable organic solvent such as ethyl acetate.

-

Acidic Wash : Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities. This compound, being a basic compound, will move to the aqueous layer.

-

Basification and Extraction : Collect the aqueous layer and basify it with a suitable base (e.g., NaOH or NaHCO₃) to a pH above the pKa of this compound's primary amine (approximately 7.7) to deprotonate it.[2] Then, extract the this compound back into an organic solvent like ethyl acetate.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the semi-purified product.

Recrystallization Protocol

Recrystallization is a highly effective method for purifying solid compounds.[1][5] For amides, polar solvents are often good candidates for recrystallization.[1]

-

Solvent Selection : Test the solubility of the semi-purified this compound in various solvents to find one in which it is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Potential solvents include ethanol, acetonitrile, or a mixture of solvents like ethanol/water or acetone/hexane.[1]

-

Dissolution : In an Erlenmeyer flask, add the semi-purified this compound and a small amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add the solvent dropwise until a saturated solution is formed at the boiling point of the solvent.

-

Hot Filtration (if necessary) : If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be followed by placing the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying : Dry the crystals in a vacuum oven at a temperature below their melting point to remove any residual solvent. The hydrochloride salt of this compound has a melting point above 270°C.[6]

Illustrative Data Presentation

The following table presents hypothetical data that would be collected during the purification and recrystallization of this compound to assess the effectiveness of each step.

| Purification Stage | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |

| Crude Product | 10.0 | - | - | 85.0 |

| After Extraction | - | 8.8 | 88.0 | 95.0 |

| After Recrystallization | 8.8 | 7.5 | 85.2 | 99.5 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Logical Relationships of this compound

The following diagram illustrates the relationship between this compound, its parent compound, and potential impurities.

Caption: Relationship of this compound to Lidocaine and Impurities.

Conclusion

The purification and recrystallization of this compound are critical steps for obtaining a high-purity compound suitable for research and development. While specific literature on this topic is scarce, the application of fundamental principles of organic chemistry, including extraction and recrystallization, provides a solid framework for developing effective purification protocols. The methods and workflows outlined in this guide offer a starting point for researchers to refine and validate a purification process tailored to their specific needs. Careful solvent selection and controlled crystallization conditions are paramount to achieving high yield and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. This compound Hydrochloride CAS#: 35891-83-9 [m.chemicalbook.com]

Physicochemical Properties of Glycinexylidide Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinexylidide hydrochloride, a primary metabolite of the widely used local anesthetic and antiarrhythmic drug lidocaine, plays a significant role in the pharmacological and toxicological profile of its parent compound. Understanding the physicochemical properties of this salt is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, toxicology, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound hydrochloride, including its identity, and physical and chemical properties. Detailed experimental protocols for the determination of these properties are also provided, along with visualizations of its metabolic pathway and a proposed synthesis workflow.

Chemical Identity and Structure

This compound hydrochloride is the hydrochloride salt of 2-amino-N-(2,6-dimethylphenyl)acetamide.

| Identifier | Value |

| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride |

| Synonyms | This compound HCl, GX HCl, 2-Amino-N-(2,6-dimethylphenyl)acetamide hydrochloride |

| CAS Number | 35891-83-9[1][2] |

| Molecular Formula | C10H15ClN2O[1][2] |

| Molecular Weight | 214.69 g/mol [1] |

| Chemical Structure |

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below. These properties are fundamental to understanding its behavior in biological systems and for the development of analytical methods and formulations.

| Property | Value | Source |

| Melting Point | >270 °C (with decomposition) | [3] |

| Solubility | Water: Slightly soluble Acetonitrile: Slightly soluble DMSO: Slightly soluble Methanol: Slightly soluble (heated) | [3] |

| Predicted Water Solubility (free base) | 1.11 g/L | |

| pKa (of free base, this compound) | 7.7 (basic) | [4] |

Metabolic Pathway of Lidocaine to this compound

This compound is a major metabolite of lidocaine, formed primarily in the liver through a two-step de-ethylation process. The metabolic pathway is crucial for understanding the pharmacokinetics and potential drug-drug interactions of lidocaine.

Caption: Metabolic pathway of Lidocaine to this compound.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound hydrochloride, starting from 2,6-dimethylaniline.

Caption: Proposed synthesis workflow for this compound hydrochloride.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound hydrochloride are provided below. These protocols are based on standard pharmaceutical testing procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of this compound hydrochloride.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Glass capillary tubes (one end sealed).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: A small amount of this compound hydrochloride is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of approximately 2-3 mm.

-

Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute initially.

-

The heating rate is reduced to 1-2 °C/minute when the temperature is approximately 15-20 °C below the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

-

The observation of decomposition should also be noted.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound hydrochloride in water.

Apparatus:

-

Analytical balance.

-

Glass vials with screw caps.

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath.

-

Centrifuge.

-

pH meter.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.45 µm).

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of purified water in a glass vial.

-

Equilibration: The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further separate the solid phase.

-

Sample Analysis:

-

An aliquot of the clear supernatant is carefully withdrawn and filtered through a syringe filter.

-

The pH of the saturated solution is measured.

-

The filtrate is appropriately diluted with a suitable solvent (e.g., mobile phase for HPLC).

-

The concentration of this compound hydrochloride in the diluted sample is determined using a validated HPLC method. A calibration curve of known concentrations of this compound hydrochloride is used for quantification.

-

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Apparatus:

-

Potentiometric titrator with a pH electrode.

-

Burette.

-

Beaker.

-

Magnetic stirrer.

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

Procedure:

-

Sample Preparation: A known amount of this compound hydrochloride is accurately weighed and dissolved in a known volume of purified water.

-

Titration:

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.

-

The solution is titrated with the standardized strong base (NaOH) solution, adding small increments of the titrant.

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The equivalence point of the titration is determined from the inflection point of the curve.

-

The pKa is determined from the pH at the half-equivalence point. For the titration of the hydrochloride salt of a weak base with a strong base, the pKa of the conjugate acid corresponds to the pH at which 50% of the salt has been neutralized.

-

Conclusion

The physicochemical properties of this compound hydrochloride are essential for its study and application in a pharmaceutical context. This guide has provided a consolidated source of its key characteristics, including its identity, melting point, solubility, and pKa. The provided metabolic and synthesis diagrams offer a visual understanding of its formation and potential preparation. The detailed experimental protocols serve as a practical resource for researchers to perform their own characterization of this important metabolite. A thorough understanding of these fundamental properties will aid in the continued research and development related to lidocaine and its metabolites.

References

In-Depth Technical Guide to the Proton and Carbon NMR Spectral Analysis of Glycinexylidide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Glycinexylidide (GX), an active metabolite of the local anesthetic, lidocaine.[1] A thorough understanding of its spectral characteristics is crucial for its identification, quantification, and the study of its metabolic pathways in drug development and clinical research.

Introduction to this compound

This compound, with the chemical name 2-amino-N-(2,6-dimethylphenyl)acetamide, is a primary metabolite of lidocaine formed through oxidative de-ethylation.[1] Its molecular formula is C₁₀H₁₄N₂O, and it has a molecular weight of 178.23 g/mol .[1] The structural elucidation and purity assessment of this compound heavily rely on spectroscopic techniques, with NMR providing detailed information about its molecular structure.

Experimental Protocols for NMR Spectral Acquisition

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is a synthesis of standard practices for small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For increased solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration and Transfer: To ensure a homogeneous magnetic field, it is critical to have a particulate-free solution. Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Final Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

Temperature: 298 K (25 °C).

Proton (¹H) NMR Spectral Data and Analysis

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (Aromatic) | ~2.2 | Singlet | 6H | - |

| -CH₂- | ~3.4 | Singlet | 2H | - |

| Aromatic -CH | ~7.0-7.2 | Multiplet | 3H | - |

| -NH₂ | Variable (broad) | Singlet | 2H | - |

| -NH- (Amide) | Variable (broad) | Singlet | 1H | - |

Analysis:

-

Aromatic Protons: The protons on the 2,6-dimethylphenyl ring are expected to appear in the aromatic region of the spectrum (~7.0-7.2 ppm). Due to the symmetry of the ring, the two meta-protons and the para-proton will likely result in a complex multiplet.

-

Methyl Protons: The two methyl groups attached to the aromatic ring are chemically equivalent and will therefore appear as a single, sharp peak at approximately 2.2 ppm, integrating to six protons.

-

Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group and the amino group are expected to appear as a singlet around 3.4 ppm.

-

Amine and Amide Protons: The chemical shifts of the amine (-NH₂) and amide (-NH-) protons are highly variable and depend on the solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in solvents like D₂O, causing their signals to disappear.

Carbon-13 (¹³C) NMR Spectral Data and Analysis

The ¹³C NMR spectrum of this compound reveals the number of chemically non-equivalent carbon atoms in the molecule. Based on its structure, eight distinct carbon signals are expected.

| Signal Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (Aromatic) | ~18 |

| -CH₂- | ~45 |

| Aromatic C-H | ~127-129 |

| Aromatic C (quaternary) | ~134-136 |

| C=O (Amide) | ~170 |

Analysis:

-

Aromatic Carbons: The aromatic region will show signals for the protonated carbons (~127-129 ppm) and the quaternary carbons (the carbon attached to the amide and the carbons bearing the methyl groups, ~134-136 ppm).

-

Methyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region, typically around 18 ppm.

-

Methylene Carbon: The methylene carbon will appear further downfield in the aliphatic region, around 45 ppm, due to its proximity to the electronegative nitrogen and carbonyl group.

-

Carbonyl Carbon: The carbonyl carbon of the amide group will be the most deshielded, appearing at approximately 170 ppm.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural analysis of this compound.

This guide provides the foundational knowledge for the ¹H and ¹³C NMR spectral analysis of this compound. For definitive structural confirmation, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to establish proton-proton and proton-carbon correlations unambiguously.

References

Unveiling the Solid-State Landscape: A Technical Guide to Glycinexylidide Crystal Structure and Polymorphism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinexylidide (GX), an active metabolite of the widely used local anesthetic lidocaine, plays a significant role in the overall pharmacological and toxicological profile of the parent drug.[1][2][3] Understanding its solid-state properties is crucial for ensuring the quality, stability, and performance of pharmaceutical formulations. This technical guide provides a comprehensive overview of the methodologies and data presentation essential for the investigation of this compound's crystal structure and polymorphism. While, to date, no specific studies on the crystal structure or polymorphic forms of this compound have been publicly reported, this document outlines the established experimental workflows and characterization techniques that would be employed in such an investigation, drawing parallels from well-studied analogous compounds like glycine.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact a drug's physicochemical properties, including its solubility, melting point, and stability.[4][5][6][7] Consequently, thorough polymorphic screening and characterization are critical components of modern drug development.

Section 1: Elucidation of Crystal Structure

The definitive determination of a crystalline solid's atomic arrangement is achieved through single-crystal X-ray diffraction (SC-XRD). This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound would first need to be grown. Common methods include:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of this compound is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of this compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution is slowly cooled, leading to supersaturation and subsequent crystallization.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined to achieve the best fit with the experimental data.

Data Presentation: Crystallographic Data Table

Should a crystal structure for this compound be determined, the data should be presented in a standardized format as shown in Table 1.

| Parameter | Value |

| Chemical Formula | C10H14N2O[8][9] |

| Formula Weight | 178.23 g/mol [8][9] |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor | To be determined |

| Temperature (K) | To be determined |

| Table 1: Template for Crystallographic Data of this compound. |

Section 2: Polymorphism Studies

A comprehensive polymorph screen is essential to identify all accessible crystalline forms of this compound. This involves crystallization under a wide range of conditions.

Experimental Workflow: Polymorph Screening

The following diagram illustrates a typical workflow for a polymorph screen.

A typical workflow for polymorph screening and characterization.

Key Experimental Protocols

PXRD is a primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

-

Sample Preparation: A small amount of the solid sample is gently ground to a fine powder and packed into a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays over a range of 2θ angles. The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

Data Analysis: The resulting diffractogram is analyzed for the positions and relative intensities of the diffraction peaks.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion and transition.

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

-

Data Collection: The sample and a reference pan are heated or cooled at a constant rate in a controlled atmosphere. The heat flow is recorded.

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) events.

TGA measures the change in mass of a sample as a function of temperature. It is used to identify solvates and hydrates by detecting mass loss upon heating.

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

-

Data Collection: The sample is heated at a constant rate in a controlled atmosphere, and the mass is continuously monitored.

-

Data Analysis: The TGA curve is analyzed for step-wise mass losses, which can be correlated with the loss of solvent molecules.

Vibrational spectroscopy techniques like FTIR and Raman are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

-

Sample Preparation: For FTIR, the sample is typically dispersed in a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. For Raman, the sample is placed directly in the path of the laser beam.

-

Data Collection: The sample is irradiated with infrared radiation (FTIR) or a monochromatic laser (Raman), and the transmitted/reflected or scattered radiation is analyzed.

-

Data Analysis: The resulting spectra are compared. Differences in peak positions, shapes, and intensities can indicate different polymorphic forms. For example, in studies of glycine, characteristic peaks at 910 cm⁻¹ for the α-form and 930 cm⁻¹ for the γ-form in the FTIR spectra allow for their differentiation.[4]

Data Presentation: Polymorph Characterization Summary

The data collected for different polymorphic forms of this compound should be summarized in a table for easy comparison.

| Property | Form I | Form II | Form III |

| PXRD | |||

| Characteristic Peaks (2θ) | List of peaks | List of peaks | List of peaks |

| DSC | |||

| Melting Point (°C) | Value | Value | Value |

| Enthalpy of Fusion (J/g) | Value | Value | Value |

| Solid-Solid Transitions (°C) | Value(s) | Value(s) | Value(s) |

| TGA | |||

| Mass Loss (%) | Value | Value | Value |

| Temperature of Mass Loss (°C) | Value | Value | Value |

| FTIR | |||

| Characteristic Peaks (cm⁻¹) | List of peaks | List of peaks | List of peaks |

| Raman | |||

| Characteristic Peaks (cm⁻¹) | List of peaks | List of peaks | List of peaks |

| Solubility | |||

| In Water (mg/mL) | Value | Value | Value |

| In 0.1 M HCl (mg/mL) | Value | Value | Value |

| Thermodynamic Stability | Stable/Metastable | Stable/Metastable | Stable/Metastable |

| Table 2: Template for Summarizing Physicochemical Properties of this compound Polymorphs. |

Section 3: Logical Relationships in Polymorphism

The thermodynamic relationships between different polymorphs can be determined through stability studies and the application of thermodynamic principles.

Thermodynamic Stability Assessment

The relative stability of polymorphs can be determined by:

-

McCrone's Rule of Thumb: The polymorph with the highest melting point is generally the most stable at room temperature.

-

Enthalpy of Fusion Rule: The polymorph with the lowest heat of fusion is typically more stable at temperatures below the melting point.

-

Solubility Measurements: The least soluble form at a given temperature is the most thermodynamically stable.[4]

-

Slurry Conversion Experiments: A mixture of two polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the metastable form will dissolve and the stable form will crystallize. The solid phase is periodically analyzed by PXRD to monitor the conversion.

The following diagram illustrates the relationship between a metastable and a stable polymorph.

Thermodynamic relationship between metastable and stable polymorphs.

Conclusion

A thorough investigation of the crystal structure and polymorphism of this compound is a critical undertaking for ensuring the development of safe, effective, and stable pharmaceutical products. Although specific data for this compound is not yet available in the public domain, the experimental protocols and data presentation guidelines outlined in this technical guide provide a robust framework for such a study. By employing techniques such as single-crystal and powder X-ray diffraction, thermal analysis, and vibrational spectroscopy, researchers can elucidate the solid-state landscape of this important lidocaine metabolite, ultimately contributing to better-characterized and more reliable medicines.

References

- 1. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activity, metabolism, and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 5. mdpi.com [mdpi.com]

- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 7. ajptonline.com [ajptonline.com]

- 8. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

An In-depth Technical Guide to the Mechanism of Action of Glycinexylidide on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinexylidide (GX), an active metabolite of the widely used local anesthetic and antiarrhythmic drug lidocaine, modulates the function of voltage-gated sodium channels (Nav). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on the cardiac sodium channel (Nav1.5). The document details the electrophysiological consequences of GX interaction with the channel, including its state-dependent binding, kinetics of block, and recovery. A comparative analysis with its parent compound, lidocaine, is presented to highlight the unique aspects of GX's pharmacological profile. This guide also includes detailed experimental protocols for studying sodium channel modulation by GX and visual representations of the underlying mechanisms and experimental workflows.

Introduction to this compound and Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins that play a critical role in the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. These channels exist in different conformational states—primarily resting, open, and inactivated—and their precise regulation is fundamental for normal physiological function. The cardiac sodium channel, Nav1.5, is the primary target for Class I antiarrhythmic drugs.

This compound is a de-ethylated metabolite of lidocaine. While lidocaine's mechanism of action on sodium channels has been extensively studied, the specific interactions of its metabolites are also of clinical and scientific importance. Understanding the nuanced effects of GX on sodium channel gating is crucial for a complete picture of lidocaine's therapeutic and potential toxic effects.

Mechanism of Action of this compound

This compound acts as a state-dependent blocker of voltage-gated sodium channels, with a preference for the cardiac isoform, Nav1.5. Its primary mechanism involves binding to the channel and altering its gating properties, leading to a reduction in sodium current.

State-Dependent Blockade

Like lidocaine, this compound exhibits a "use-dependent" or "phasic" block, meaning its inhibitory effect is more pronounced at higher frequencies of channel activation. This is a hallmark of drugs that preferentially bind to the open and/or inactivated states of the channel. Studies on isolated rabbit cardiac myocytes have demonstrated significant use-dependent blockade of sodium channels by GX.[1]

Kinetics of Channel Blockade

The interaction of this compound with the cardiac sodium channel has distinct kinetic properties:

-

Onset of Block: The development of block by GX is relatively slow. In the presence of 74 µmol/L GX, the block develops with a time constant of approximately 7.0 seconds.[1] This is slower than the onset of block induced by lidocaine.[1]

-

Recovery from Block: A key distinguishing feature of this compound is its voltage-dependent recovery from block. Recovery is slower at more depolarized holding potentials and is accelerated by hyperpolarization.[1] This is in contrast to lidocaine, where hyperpolarization also accelerates recovery.[1] However, the voltage dependence of recovery for GX is notably different, with a reported slowing of recovery with hyperpolarization in some studies, a striking difference from lidocaine despite their structural similarities.[1]

Binding Site

While no studies have directly mapped the binding site of this compound through mutagenesis, it is presumed to bind to the same local anesthetic receptor site as lidocaine. This site is located within the inner pore of the sodium channel and is formed by amino acid residues in the S6 transmembrane segments of the four homologous domains (I-IV).

Interaction with Lidocaine

When co-administered, this compound and lidocaine exhibit an additive blocking effect on cardiac sodium channels.[1] This suggests that they may bind to the same or overlapping sites without allosteric interaction.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on cardiac voltage-gated sodium channels. Data for lidocaine is provided for comparison where available.

| Parameter | This compound (GX) | Lidocaine | Channel/Preparation | Reference |

| Concentration Used | 74 µmol/L | - | Rabbit Cardiac Myocytes | [1] |

| Time Constant of Block Onset | 7.0 ± 3.0 s (at 74 µmol/L) | Faster than GX | Rabbit Cardiac Myocytes | [1] |

| Time Constant of Recovery from Block | 10.3 ± 4.2 s (at -100 mV) | - | Rabbit Cardiac Myocytes | [1] |

| 4.1 ± 0.4 s (at -140 mV) | - | Rabbit Cardiac Myocytes | [1] | |

| IC50 (Inactivated State) | Not Determined | ~10 µM (depolarized potential) | Rabbit Purkinje Fibers | |

| IC50 (Resting State) | Not Determined | >300 µM (hyperpolarized potential) | Rabbit Purkinje Fibers |

Note: There is a lack of comprehensive dose-response data for this compound, and its effects on sodium channel subtypes other than Nav1.5 have not been reported.

Experimental Protocols

The primary method for investigating the effects of this compound on voltage-gated sodium channels is the whole-cell voltage-clamp technique .

Preparation of Isolated Cardiac Myocytes

-

Animal Model: Adult New Zealand White rabbits are commonly used.

-

Heart Excision: The rabbit is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus.

-

Enzymatic Digestion: The heart is perfused with a calcium-free buffer to stop contractions, followed by a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dissociation: The ventricles are minced and gently agitated to release individual myocytes.

-

Cell Storage: The isolated myocytes are stored in a high-potassium solution at 4°C until use.

Whole-Cell Voltage-Clamp Recordings

-

Cell Plating: A small aliquot of the myocyte suspension is placed in a recording chamber on the stage of an inverted microscope.

-

Superfusion: The cells are superfused with an external solution.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents. Data is filtered and digitized for analysis.

Solutions

-

External Solution (example): (in mM) 135 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, CdCl2) are often added.

-

Internal (Pipette) Solution (example): (in mM) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocols

-

Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, depolarizing steps of 50-100 ms are applied in 5 or 10 mV increments to determine the voltage-dependence of channel activation.

-

Steady-State Inactivation: From a holding potential of -120 mV, a series of 500 ms prepulses to various potentials are applied, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -20 mV), to determine the voltage-dependence of steady-state inactivation.

-

Recovery from Inactivation: A two-pulse protocol is used. The cell is depolarized to inactivate the channels, then repolarized to a holding potential for varying durations before a second test pulse is applied to measure the extent of recovery.

-

Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 1-5 Hz) is applied to assess the cumulative block of the sodium current by the drug.

Visualizations

Experimental Workflow

Caption: Workflow for studying this compound's effects on cardiac sodium channels.

State-Dependent Block of Sodium Channel by this compound

Caption: Model of this compound's state-dependent interaction with a voltage-gated sodium channel.

Conclusion

This compound, a primary metabolite of lidocaine, is an active modulator of voltage-gated sodium channels, particularly the cardiac Nav1.5 isoform. Its mechanism of action is characterized by a state-dependent block with unique kinetic properties that distinguish it from its parent compound. Specifically, its slow onset of block and distinct voltage-dependent recovery from inactivation are key features. While the available data provides a foundational understanding of its interaction with cardiac sodium channels, further research is warranted to fully elucidate its pharmacological profile. This includes determining its affinity for different channel states and subtypes through comprehensive dose-response studies and exploring its binding site with molecular-level techniques. Such studies will be invaluable for a more complete understanding of the clinical effects of lidocaine and its metabolites.

References

Glycinexylidide interaction with glycine transporter 1 (GlyT1)

An In-depth Technical Guide to the Interaction of Glycinexylidide with Glycine Transporter 1 (GlyT1)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between this compound (GX), a primary metabolite of the local anesthetic lidocaine, and the glycine transporter 1 (GlyT1). This document synthesizes available data on the mechanism of action, quantitative effects, and the experimental protocols used to characterize this interaction, intended to serve as a resource for researchers in neuroscience and pharmacology.

Introduction to Glycine Transporter 1 (GlyT1)

The glycine transporter 1 (GlyT1) is a member of the Na+/Cl⁻-dependent solute carrier 6 (SLC6) family of transporters.[1] It plays a critical role in regulating the concentration of glycine in the synaptic cleft.[2] In the forebrain, GlyT1 is localized in astrocytes and at the pre- and postsynaptic terminals of glutamatergic synapses.[3][4] Its primary function is to clear glycine from the synapse, thereby maintaining glycine concentrations below saturation levels at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[5] Since glycine is an essential co-agonist for NMDA receptor activation, inhibiting GlyT1 is a key therapeutic strategy for enhancing NMDA receptor function in disorders characterized by glutamatergic hypofunction, such as schizophrenia.[3][6]

This compound (GX) and its Interaction with GlyT1

This compound (GX) is a major metabolite of lidocaine.[7] While lidocaine itself only affects GlyT1 at toxic concentrations, its metabolites, including GX, Monoethylthis compound (MEGX), and N-ethylglycine, have been shown to significantly inhibit GlyT1-mediated glycine uptake.[1][7] This inhibition increases the extracellular concentration of glycine, which can potentiate NMDA receptor activity and may contribute to the analgesic effects of systemic lidocaine.[1][8] The interaction is complex, as different metabolites exhibit distinct mechanisms; for instance, N-ethylglycine acts as an alternative substrate for GlyT1, while MEGX functions as a direct inhibitor.[7]

Quantitative Data on the Inhibition of GlyT1

The following table summarizes the quantitative and qualitative data available for the interaction of lidocaine metabolites with GlyT1. For context, data for well-characterized, high-potency GlyT1 inhibitors are also included.

| Compound | Target | Assay Type | Value | Notes | Source(s) |

| This compound (GX) | GlyT1 | [¹⁴C]Glycine Uptake | Significant Inhibition (P < 0.05) | Specific IC₅₀ value not reported. Inhibition observed at clinically relevant concentrations. | [1][7] |

| Monoethylthis compound (MEGX) | GlyT1 | [¹⁴C]Glycine Uptake & Electrophysiology | Significant Inhibition (P < 0.05) | Specific IC₅₀ value not reported. Shown to inhibit GlyT1 activity in primary astrocytes and Xenopus oocytes. | [1][7] |

| N-ethylglycine | GlyT1 | [¹⁴C]Glycine Uptake | EC₅₀ = 55 µM | Identified as an alternative substrate, not a direct competitive or non-competitive inhibitor. | [1][7] |

| Lidocaine | GlyT1 | [¹⁴C]Glycine Uptake | Inhibition only at toxic concentrations | Does not directly inhibit GlyT1 at clinically relevant concentrations. | [1][7] |

| ALX-5407 (NFPS) | Human GlyT1 | Radioligand Binding | IC₅₀ = 3 nM | A potent and selective research inhibitor. | [9] |

| SSR504734 | Human GlyT1 | [³H]Glycine Uptake | IC₅₀ = 18 nM | Orally active, selective, and reversible inhibitor. | [9] |

| Bitopertin | Human GlyT1 | [³H]Glycine Uptake | IC₅₀ = 25 nM | A noncompetitive glycine reuptake inhibitor. | [9] |

Experimental Protocols

The characterization of this compound and other GlyT1 inhibitors relies on specialized cellular and electrophysiological assays. The following sections provide detailed methodologies for two key experimental approaches.

Protocol: Radiolabeled Glycine Uptake Assay in Primary Astrocytes

This assay directly measures the function of GlyT1 by quantifying the uptake of radiolabeled glycine into cells that endogenously or recombinantly express the transporter. The protocol is based on methodologies used for studying the effects of lidocaine metabolites.[1][7]

1. Cell Culture and Preparation:

- Culture primary rat astrocytes on 24-well plates until confluent. Astrocytes are used as they specifically express GlyT1.[7]

- One day prior to the assay, replace the culture medium with fresh medium.

2. Assay Buffer Preparation:

- Prepare a Krebs-Ringer-HEPES buffer (KRH) containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 10 mM Glucose. Adjust pH to 7.4.

3. Assay Procedure:

- Wash the astrocyte monolayers twice with 1 mL of pre-warmed KRH buffer.

- Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing the test compounds (e.g., this compound, MEGX) at various concentrations. For control wells, add buffer with vehicle only.

- Initiate the uptake by adding KRH buffer containing a final concentration of [¹⁴C]-labeled glycine (e.g., 10 µM) and the test compounds. The total reaction volume is typically 500 µL.

- Incubate for a predetermined linear uptake period (e.g., 10-20 minutes) at 37°C.

- Terminate the uptake by rapidly aspirating the reaction mixture and washing the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular radiolabel.

- Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes at room temperature.

- Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Determine the protein concentration in parallel wells using a standard method (e.g., BCA assay) to normalize the uptake data (counts per minute per mg of protein).

- Calculate the percent inhibition for each compound concentration relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique measures the ion currents associated with glycine transport via GlyT1, providing insights into the mechanism of inhibition. The protocol is based on methods for expressing and analyzing transporters in Xenopus oocytes.[7][10]

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

- Inject each oocyte with ~50 nL of cRNA encoding human GlyT1 (e.g., at 1 ng/nL).

- Incubate the injected oocytes for 3-5 days at 16-18°C in Barth's solution to allow for transporter expression.

2. Electrophysiological Recording:

- Place a GlyT1-expressing oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

- Voltage-clamp the oocyte at a holding potential of -60 mV using a dedicated TEVC amplifier.[10]

3. Measurement of Glycine-Induced Currents:

- Establish a stable baseline current in the standard recording solution.

- Apply glycine (e.g., 100 µM) via the perfusion system to induce an inward current, which corresponds to the transport of glycine along with Na⁺ and Cl⁻ ions.

- Wash out the glycine until the current returns to baseline.

4. Inhibition Analysis:

- To test for inhibition, pre-apply the test compound (e.g., this compound) for 1-2 minutes by adding it to the perfusion solution.

- During the application of the inhibitor, co-apply glycine and the inhibitor.

- Measure the peak inward current in the presence of the inhibitor and compare it to the control glycine-induced current.

- To determine the mode of inhibition (competitive vs. non-competitive), perform a glycine concentration-response curve in the absence and presence of a fixed concentration of the inhibitor. A change in EC₅₀ without a change in the maximum current suggests competitive inhibition, whereas a decrease in the maximum current suggests non-competitive inhibition.[3]

Visualizations: Pathways and Workflows

Signaling Pathway of GlyT1 Inhibition

The primary mechanism by which GlyT1 inhibitors exert their effect in the central nervous system is through the potentiation of NMDA receptor signaling.

Caption: GlyT1 inhibition by this compound blocks glycine reuptake, increasing synaptic glycine levels and enhancing NMDA receptor activation.

Experimental Workflow for GlyT1 Inhibitor Characterization

The discovery and validation of novel GlyT1 inhibitors like this compound follows a structured screening and characterization cascade.

Caption: A typical workflow for identifying and characterizing selective GlyT1 inhibitors, from primary screening to mechanistic studies.

Conclusion

This compound, a metabolite of lidocaine, contributes to the inhibition of the glycine transporter GlyT1. This action, shared with other metabolites like MEGX, provides a plausible mechanism for the glycinergic effects of systemic lidocaine. While quantitative data such as IC₅₀ values for this compound are not yet defined in the literature, its significant inhibitory activity has been confirmed through established radiolabeled uptake assays. Further characterization using electrophysiological and binding assays is necessary to fully elucidate its specific mode of interaction with GlyT1 and to determine its potential as a pharmacological tool or therapeutic lead.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine transporter type-1 and its inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

In Silico Modeling of Glycinexylidide Binding to Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycinexylidide (GX), an active metabolite of the widely used local anesthetic and antiarrhythmic drug lidocaine, exerts its own pharmacological effects primarily through interaction with voltage-gated ion channels. Understanding the molecular basis of this interaction is crucial for a comprehensive assessment of lidocaine's overall safety and efficacy profile, as well as for the potential development of novel therapeutics. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful computational microscope to elucidate the binding mechanisms of small molecules like this compound to their ion channel targets at an atomic level. This technical guide provides an in-depth overview of the core principles, methodologies, and data pertinent to the in silico modeling of this compound binding to ion channels, with a primary focus on voltage-gated sodium channels.

Introduction to this compound and its Ion Channel Targets

This compound (GX) is formed in the liver through the oxidative de-ethylation of lidocaine.[1] While lidocaine's mechanism of action is primarily attributed to the blockade of voltage-gated sodium channels, its metabolites, including GX, also contribute to its pharmacological and toxicological profile. The primary ion channel target for this compound, similar to its parent compound, is the voltage-gated sodium channel (Nav). Blockade of these channels in excitable tissues such as neurons and cardiomyocytes leads to a reduction in the initiation and propagation of action potentials, underlying its antiarrhythmic and local anesthetic effects.

Recent research also suggests a potential interaction of lidocaine and its metabolites with other ion channels and transporters, including glycine receptors (GlyRs).[2] Glycine receptors are ligand-gated chloride ion channels that mediate inhibitory neurotransmission in the central nervous system.[3] Modulation of GlyR activity presents a potential alternative mechanism for the analgesic effects of systemic lidocaine and its metabolites.

Quantitative Data on this compound-Ion Channel Interactions

| Parameter | Value | Ion Channel | Experimental Conditions | Reference |

| Time Constant of Recovery from Block | ||||

| at -100 mV | 10.3 ± 4.2 seconds | Cardiac Sodium Channel | Whole-cell voltage clamp on isolated rabbit myocytes at 15°C | [4] |

| at -140 mV | 4.1 ± 0.4 seconds | Cardiac Sodium Channel | Whole-cell voltage clamp on isolated rabbit myocytes at 15°C | [4] |

| Time Constant for Onset of Block | 7.0 ± 3.0 seconds | Cardiac Sodium Channel | During exposure to 74 µmol/l GX | [4] |

Table 1: Experimentally determined kinetic parameters for this compound binding to cardiac sodium channels.

For comparative purposes, the binding affinities of the parent compound, lidocaine, for different states of the sodium channel are presented below. It is important to note that these values may not be directly extrapolated to this compound due to structural and chemical differences.

| Parameter | Value | Ion Channel Subtype | Experimental Conditions | Reference |

| Kd (resting state) | 433 µM | hH1a (human heart) | Two-microelectrode voltage clamp in Xenopus oocytes | [5] |

| Kd (inactivated state) | 7 µM | hH1a (human heart) | Two-microelectrode voltage clamp in Xenopus oocytes | [5] |

| IC50 (tonic block) | 210 µM | TTX-resistant Nav channels | Patch-clamp on rat dorsal root ganglion neurons | [6] |

| IC50 (inactivated state) | 60 µM | TTX-resistant Nav channels | Patch-clamp on rat dorsal root ganglion neurons | [6] |

Table 2: Binding affinities of Lidocaine for voltage-gated sodium channels.

Experimental Protocols for Characterizing Binding

The quantitative data presented above are typically obtained through electrophysiological techniques, most commonly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the measurement of ionic currents flowing through the channels of a single cell.

Methodology:

-

Cell Preparation: A suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the gene for a specific sodium channel subtype) is cultured.

-

Pipette Fabrication: Glass micropipettes with a tip diameter of approximately 1-2 µm are pulled from borosilicate glass capillaries using a micropipette puller.

-

Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition and contains the desired concentration of this compound.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion channel currents.

-

Data Acquisition: The resulting currents are recorded and analyzed to determine the effects of this compound on channel gating and conductance. Kinetic parameters such as the time constants for the onset of and recovery from block can be determined by fitting the current decay and recovery to exponential functions.

In Silico Modeling of this compound Binding

In silico modeling provides a theoretical framework to investigate the binding of this compound to ion channels at the molecular level. This typically involves a multi-step process that includes homology modeling, molecular docking, and molecular dynamics simulations.

Homology Modeling

As the crystal structures of many ion channels, particularly in specific conformational states, are not always available, homology modeling is often the first step. This involves building a three-dimensional model of the target ion channel based on the known structure of a homologous protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (this compound) when bound to a receptor (the ion channel) to form a stable complex.

Methodology:

-

Receptor and Ligand Preparation: The 3D structure of the ion channel (from homology modeling or a crystal structure) and this compound are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Binding Site Identification: The putative binding site on the ion channel is identified. For local anesthetics and their derivatives, this is typically within the pore of the channel.

-

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of this compound within the binding site.

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the ion channel residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-ion channel complex over time, allowing for an assessment of the stability of the docked pose and a more refined calculation of binding free energy.

Methodology:

-

System Setup: The docked complex is embedded in a lipid bilayer and solvated with water and ions to mimic a physiological environment.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify conformational changes in the protein and ligand, and calculate properties such as root-mean-square deviation (RMSD) and binding free energy.

Potential Signaling Pathways

While the primary mechanism of action of this compound is through direct channel block, its potential interaction with glycine receptors opens up the possibility of modulating intracellular signaling cascades.

Glycine Receptor Signaling

Activation of inhibitory glycine receptors by an agonist leads to the opening of the chloride channel. In mature neurons, this results in an influx of chloride ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. In non-neuronal cells or during development, GlyR activation can lead to depolarization due to a higher intracellular chloride concentration, which can then activate voltage-gated calcium channels (VGCCs) and trigger downstream calcium-dependent signaling pathways.

Conclusion

In silico modeling provides an invaluable toolset for dissecting the molecular interactions between this compound and its ion channel targets. By integrating computational approaches with experimental data, a more complete picture of the pharmacological profile of this active lidocaine metabolite can be achieved. While quantitative data on this compound's binding affinity remains a key area for future experimental investigation, the methodologies outlined in this guide provide a robust framework for predicting and analyzing its binding to sodium channels and exploring its potential effects on other ion channels like the glycine receptor. This knowledge is essential for advancing our understanding of local anesthetic action and for the rational design of new and improved therapeutic agents.

References

- 1. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Requirements for high affinity binding of glycine analogs to the glycine site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Molecular simulations of ion channels: a quantum chemist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium channel molecular conformations and antiarrhythmic drug affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycinexylidide Metabolism and Biotransformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinexylidide (GX) is an active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. Formed through a sequential N-deethylation process in the liver, GX possesses pharmacological activity and contributes to the overall therapeutic and potential toxic effects observed during prolonged lidocaine administration. Understanding the metabolic fate and biotransformation pathways of this compound is crucial for optimizing drug therapy, predicting drug-drug interactions, and assessing patient risk. This technical guide provides an in-depth overview of this compound metabolism, including quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Quantitative Pharmacokinetic Data